4-Fluoro-1-iodo-2-methoxybenzene
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Overview
Description
4-Fluoro-1-iodo-2-methoxybenzene is a useful research compound. Its molecular formula is C7H6FIO and its molecular weight is 252.027. The purity is usually 95%.
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Scientific Research Applications
Arylation of Adamantanamines
4-Fluoro-1-iodo-2-methoxybenzene has been utilized in the arylation of adamantane-containing amines via Copper(I)-catalyzed reactions. This process demonstrates the compound's versatility in contributing to the synthesis of N-arylation products, which are significant in developing pharmaceuticals and materials with enhanced properties (Averin et al., 2017).
Molecular Structure and Properties
Research on the torsional potential of the methoxy group in this compound and similar compounds provides insights into their structure-property relationships. These findings are crucial for understanding the electronic effects of fluorine substitution in aromatic systems and can impact the design of new molecules for electronic and photonic applications (Klocker et al., 2003).
Chemoselective Reduction of Iodo-nitroaromatics
In pharmaceutical manufacturing, the chemoselective reduction of iodo-nitroaromatic compounds is a critical step. This compound has been explored as a substrate in the continuous, multistep reduction process, showcasing its potential in the efficient synthesis of active pharmaceutical ingredients (Baramov et al., 2017).
Optical Absorption and Fluorinated Liquid Crystals
Studies on fluorinated liquid crystals have utilized derivatives of this compound to understand their optical absorption behavior and spectral shifts in the UV region. This research contributes to the development of materials with specific light-absorbing properties, relevant for applications in displays and optical devices (Praveen & Ojha, 2014).
Molecular Ordering and Mesogens
The molecular ordering of mesogens, including those derived from this compound, has been examined to understand their behavior in nematic and smectic phases. Such studies are fundamental for the design and optimization of liquid crystalline materials for technological applications (Ojha & Pisipati, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzene derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The mode of action of 4-Fluoro-1-iodo-2-methoxybenzene involves electrophilic aromatic substitution . This is a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can influence various biochemical pathways depending on their specific functional groups .
Pharmacokinetics
The compound’s molecular weight of 25203 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .
Result of Action
Benzene derivatives can have various effects at the molecular and cellular level, depending on their specific functional groups and the cells or tissues they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dark place, sealed in dry, at room temperature to maintain its stability . Other factors such as pH, temperature, and the presence of other substances can also influence its action and efficacy .
Properties
IUPAC Name |
4-fluoro-1-iodo-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHUTPUUHOAWCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.